8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
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Overview
Description
8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazinoindole core structure, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the use of commercially available starting materials. One common method involves the Fischer indolization reaction, where 4-bromophenylhydrazine hydrochloride reacts with N-tert-butoxycarbonyl-4-piperidone . The reaction is carried out under nitrogen atmosphere with vigorous stirring for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival . This inhibition leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its high anti-tumor activity.
5-Benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles: Evaluated as PI3Kα inhibitors.
Uniqueness
8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one stands out due to its specific bromine substitution, which can enhance its biological activity and selectivity towards certain molecular targets . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H8BrN3O |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
8-bromo-1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C11H8BrN3O/c1-5-9-7-4-6(12)2-3-8(7)13-10(9)11(16)15-14-5/h2-4,13H,1H3,(H,15,16) |
InChI Key |
XYRAICYGCPFRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
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